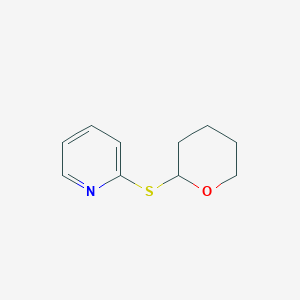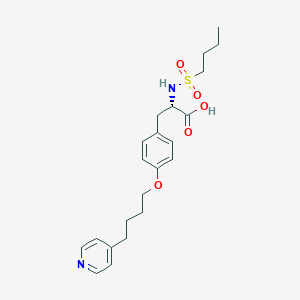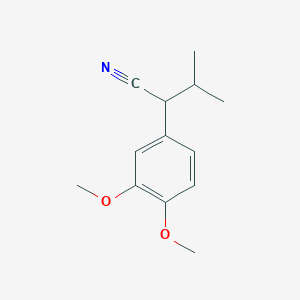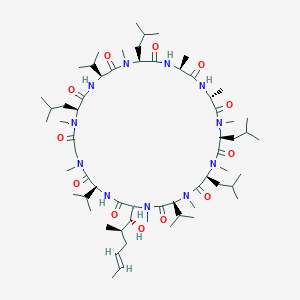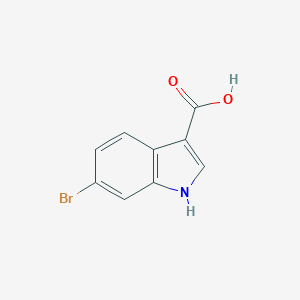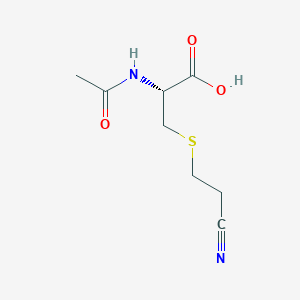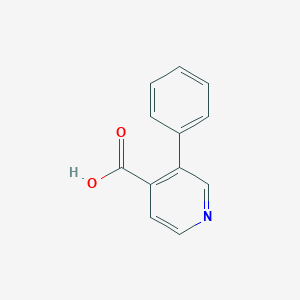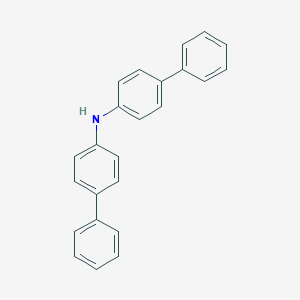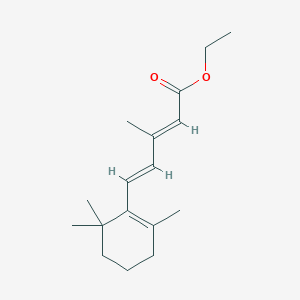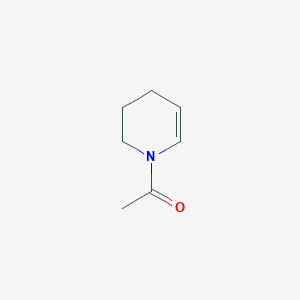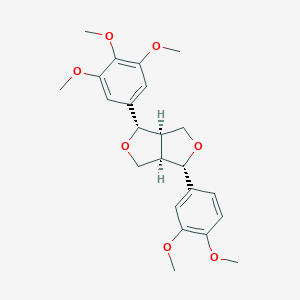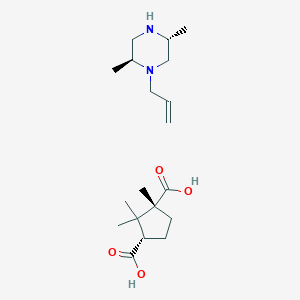
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt
Overview
Description
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt is a chiral compound that has garnered interest in various fields of scientific research. This compound is notable for its unique stereochemistry, which can influence its reactivity and interactions with biological systems.
Mechanism of Action
Target of Action
Piperazine compounds, a class to which this compound belongs, are known to mediate their anthelmintic action by generally paralyzing parasites . This allows the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt may interact with its targets in a similar manner, leading to changes in the physiological state of the target organism.
Biochemical Pathways
The action of piperazine compounds is known to affect the gabaergic system , which plays a crucial role in the nervous system’s function. Disruption of this system can lead to various downstream effects, including changes in nerve signal transmission and muscle contraction.
Pharmacokinetics
Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . These properties could potentially impact the bioavailability of this compound.
Result of Action
Given its potential action on the gabaergic system, it may lead to changes in nerve signal transmission and muscle contraction, potentially resulting in the paralysis of certain organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of 2,5-dimethylpiperazine with allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the production of the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated piperazine derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated piperazine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.
Comparison with Similar Compounds
(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine can be compared with other similar compounds such as:
1-Allyl-2,5-dimethylpiperazine: Lacks the chiral centers, resulting in different reactivity and biological activity.
2,5-Dimethylpiperazine: Does not contain the allyl group, leading to different chemical properties and applications.
1-Allyl-2-methylpiperazine: Has only one methyl group, which can influence its steric and electronic properties.
The unique combination of the allyl group and the specific stereochemistry of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4.C9H18N2/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;1-4-5-11-7-8(2)10-6-9(11)3/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);4,8-10H,1,5-7H2,2-3H3/t6-,10+;8-,9+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKCWXJAQLUCN-SLZMFKEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC=C)C.CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1CC=C)C.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475894 | |
| Record name | (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186094-00-8 | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R,3S)-, compd. with (2S,5R)-2,5-dimethyl-1-(2-propen-1-yl)piperazine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186094-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


